![molecular formula C22H21N3O5 B11539072 2-methoxy-4-[(E)-(2-{[(2-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate (non-preferred name)](/img/structure/B11539072.png)
2-methoxy-4-[(E)-(2-{[(2-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate (non-preferred name)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-4-[(E)-(2-{[(2-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a furan ring, a methoxy group, and a hydrazinylidene moiety, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-[(E)-(2-{[(2-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate typically involves multiple steps:
-
Formation of the Hydrazone Intermediate: : The initial step involves the reaction of 2-methylphenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate. This reaction is usually carried out in an ethanol solvent under reflux conditions.
-
Acylation: : The hydrazone intermediate is then acylated using acetic anhydride or a similar acylating agent to introduce the acetyl group. This step is often performed in the presence of a base such as pyridine to neutralize the by-products.
-
Coupling with Furan-2-carboxylate: : The final step involves coupling the acylated hydrazone with furan-2-carboxylate. This can be achieved through a condensation reaction, typically using a catalyst such as p-toluenesulfonic acid (PTSA) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and hydrazinylidene moieties. Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
-
Reduction: : Reduction reactions can target the hydrazinylidene group, converting it to a hydrazine derivative. Sodium borohydride (NaBH_4) is a typical reducing agent used in these reactions.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are common types of substitution reactions facilitated by reagents such as bromine (Br_2), nitric acid (HNO_3), and sulfuric acid (H_2SO_4).
Common Reagents and Conditions
Oxidation: KMnO_4 in acidic or neutral conditions.
Reduction: NaBH_4 in methanol or ethanol.
Substitution: Br_2 in acetic acid for bromination; HNO_3 in sulfuric acid for nitration.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 2-methoxy-4-[(E)-(2-{[(2-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s hydrazinylidene moiety is of interest in biological research due to its potential bioactivity. It can be used in the design of enzyme inhibitors or as a scaffold for drug development, particularly in targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where enzyme inhibition is a key therapeutic strategy.
Industry
In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for incorporation into various industrial processes.
Mécanisme D'action
The mechanism of action of 2-methoxy-4-[(E)-(2-{[(2-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinylidene moiety can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal cellular processes, making the compound effective in therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methoxy-4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate
- 2-methoxy-4-[(E)-(2-{[(2-chlorophenyl)amino]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate
Uniqueness
Compared to similar compounds, 2-methoxy-4-[(E)-(2-{[(2-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate exhibits unique reactivity due to the presence of the 2-methylphenyl group. This group can influence the compound’s electronic properties and steric interactions, leading to distinct chemical behavior and biological activity.
Propriétés
Formule moléculaire |
C22H21N3O5 |
|---|---|
Poids moléculaire |
407.4 g/mol |
Nom IUPAC |
[2-methoxy-4-[(E)-[[2-(2-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C22H21N3O5/c1-15-6-3-4-7-17(15)23-14-21(26)25-24-13-16-9-10-18(20(12-16)28-2)30-22(27)19-8-5-11-29-19/h3-13,23H,14H2,1-2H3,(H,25,26)/b24-13+ |
Clé InChI |
FEXBAJXGYAYFAK-ZMOGYAJESA-N |
SMILES isomérique |
CC1=CC=CC=C1NCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CO3)OC |
SMILES canonique |
CC1=CC=CC=C1NCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CO3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


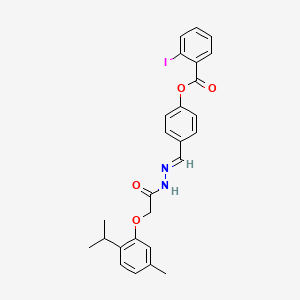
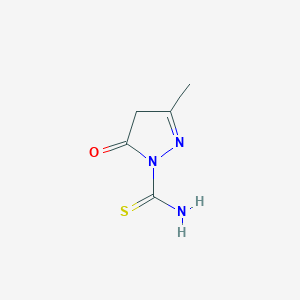
![2-hydroxy-N'-[(Z)-(4-methylphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylidene]benzohydrazide](/img/structure/B11539003.png)
![ethyl (2Z)-5-amino-8-cyano-2-(3-methoxybenzylidene)-7-(3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate](/img/structure/B11539004.png)
![N'-[(1E)-1-(4-aminophenyl)ethylidene]-2-(3-bromophenoxy)acetohydrazide](/img/structure/B11539009.png)
![Ethyl 2-amino-5'-bromo-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B11539010.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(2-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11539013.png)
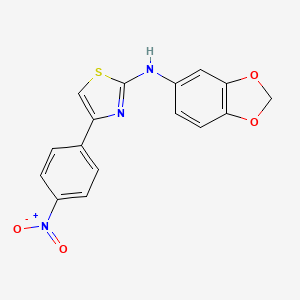
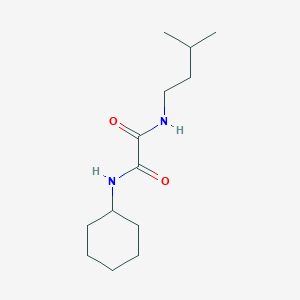
![4-[(E)-[(4-Chlorophenyl)imino]methyl]phenyl 4-methylbenzoate](/img/structure/B11539028.png)
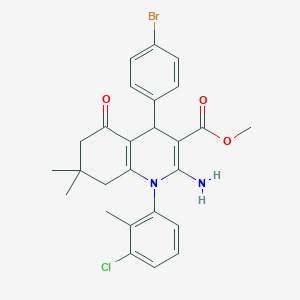
![2-methoxy-4-[(E)-{2-[(2-methoxy-4,6-dinitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11539049.png)
![2-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]-4,5-diphenyl-1H-imidazole](/img/structure/B11539065.png)
![N-(3-chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B11539076.png)
